molecular formula C10H19N3 B11735220 1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine

Cat. No.: B11735220
M. Wt: 181.28 g/mol
InChI Key: OGRNNFNFBUFMLX-UHFFFAOYSA-N
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Description

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4, and a 3-methylbutyl group attached to the nitrogen atom at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethyl-1H-pyrazole with 3-methylbutylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the 3-methylbutyl group.

Scientific Research Applications

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-1H-pyrazole: Lacks the 3-methylbutyl group.

    1,4-dimethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Similar structure with a different alkyl group.

    1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-5-amine: Positional isomer with the amine group at position 5.

Uniqueness

1,4-dimethyl-N-(3-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbutyl group at the nitrogen atom enhances its lipophilicity and may influence its interaction with biological targets.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1,4-dimethyl-N-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-8(2)5-6-11-10-9(3)7-13(4)12-10/h7-8H,5-6H2,1-4H3,(H,11,12)

InChI Key

OGRNNFNFBUFMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCCC(C)C)C

Origin of Product

United States

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